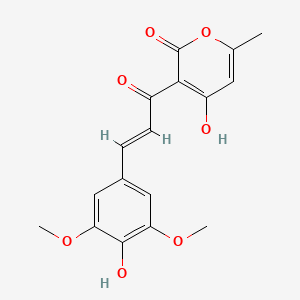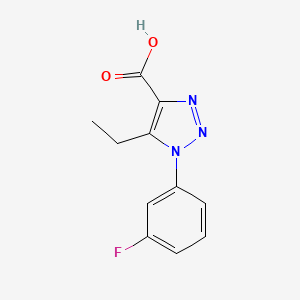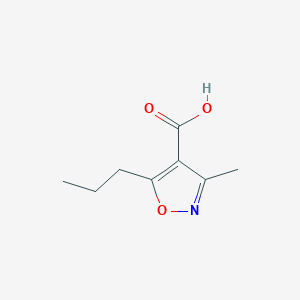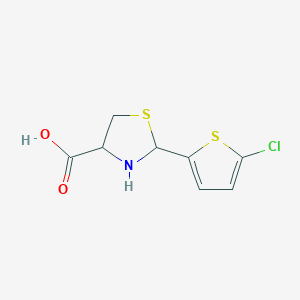
Suptopin-2
Übersicht
Beschreibung
Molecular Structure Analysis
The SMILES string for Suptopin-2 isCOc1cc(\\C=C\\C(=O)C2=C(O)C=C(C)OC2=O)cc(OC)c1O . The InChI is 1S/C17H16O7/c1-9-6-12(19)15(17(21)24-9)11(18)5-4-10-7-13(22-2)16(20)14(8-10)23-3/h4-8,19-20H,1-3H3/b5-4+ . Physical And Chemical Properties Analysis
This compound is a solid substance that is soluble in DMSO . It has a molecular weight of 332.30 . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Detection in Multi-Herbal Tea
Suptopin-2 has been identified in the context of sulfonylureas (SUs), which are anti-diabetic drugs. A study developed a monoclonal antibody recognizing various SUs, including this compound, to detect their illegal adulteration in multi-herbal tea. The developed assay demonstrated effective screening for SUs adulteration in these products (Xie et al., 2021).
Role in Metabolic Disorders
In a broader context of metabolic disorders, peptides like this compound have been studied for their therapeutic potential. For instance, the novel peptide CHM-273S, derived from milk hydrolysate, shows promise for treating obesity and type 2 diabetes (T2D). These peptides, possibly including this compound, might regulate key metabolic pathways and offer new approaches to managing these conditions (Mitkin et al., 2022).
Neuropharmacological Applications
Studies on serotonin modulators, which might include this compound, highlight their potential for treating neuropsychiatric disorders such as depression, anxiety, and schizophrenia. These substances act on specific receptors in the central nervous system, offering novel therapeutic pathways (Jůza et al., 2020).
Renin-Angiotensin System Modulation
This compound, as a peptide, may also be relevant in studies exploring the renin-angiotensin system (RAS). Research on angiotensin II, a peptide hormone, and its analogs has led to significant advancements in hypertension treatment. This indicates the potential role of peptide-based substances like this compound in managing cardiovascular diseases (Matsoukas et al., 2021).
Tryptophan-Derived Molecules in Health
Tryptophan metabolism, to which this compound may be related, is critical in numerous physiological processes. Tryptophan-derived molecules like melatonin and serotonin play significant roles in sleep regulation, mood, and cognitive function. This suggests the potential of this compound in managing conditions related to tryptophan metabolism (Kałużna-Czaplińska et al., 2019).
Potential in Treating Obesity and Diabetes
Leptin, a hormone involved in regulating metabolism and food intake, has been studied extensively. Since this compound is a peptide, it could potentially interact with leptin pathways, offering new insights into obesity and type 2 diabetes treatment. Research in this area focuses on understanding leptin resistance and developing therapies to counteract it (Friedman, 2019).
Wirkmechanismus
Target of Action
Suptopin-2 is primarily targeted at Topoisomerase II , a crucial enzyme involved in DNA replication . This enzyme plays a significant role in disentangling intertwined sister chromatids after chromosome replication .
Mode of Action
This compound acts as a suppressor of Topoisomerase II inhibition . It reverses cell cycle arrest, effectively bypassing the checkpoint function . This interaction with its target leads to distinct effects on cell cycle progression and microtubule stability .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle progression . It influences the nucleocytoplasmic transport of cyclin B1, a key protein involved in the regulation of the cell cycle . This modulation can lead to changes in microtubule stability .
Pharmacokinetics
It is known that the compound is soluble in dmso , which could potentially influence its absorption and distribution within the body
Result of Action
The action of this compound results in the regulation of cell cycle progression and the stability of microtubules . It induces cell cycle arrest by regulating the nucleocytoplasmic transport of cyclin B1 . This can lead to changes in the structure and function of cells, potentially influencing cellular processes such as division and growth .
Action Environment
These can include factors such as age, genetic makeup, disease state, and interactions with other drugs . Understanding these factors can guide the choice of appropriate drug and dose for individual patients .
Biochemische Analyse
Biochemical Properties
Suptopin-2 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to affect cell cycle progression and the stability of microtubules. This compound induces cell cycle arrest by regulating the nucleocytoplasmic transport of cyclin B1 . Additionally, it has inherent fluorescence, which provides an advantage in identifying molecular targets .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest and stabilizing microtubules . This compound regulates the nucleocytoplasmic transport of cyclin B1, which is essential for cell cycle progression . Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its role in maintaining genomic stability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to topoisomerase II, inhibiting its activity and thereby preventing the decatenation of intertwined sister chromatids . This inhibition leads to cell cycle arrest and stabilization of microtubules . Additionally, this compound regulates the nucleocytoplasmic transport of cyclin B1, further contributing to its role in cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under specific conditions and has been shown to induce long-term effects on cellular function. Studies have demonstrated that this compound can maintain its activity over extended periods, making it a reliable tool for in vitro and in vivo research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively induces cell cycle arrest and stabilizes microtubules without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound undergoes phase I and phase II metabolic reactions, which include oxidation, reduction, hydrolysis, and conjugation with endogenous molecules . These metabolic processes affect the pharmacokinetics and pharmacodynamics of this compound, influencing its efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells . The compound’s distribution is influenced by its physicochemical properties, which determine its ability to cross cellular membranes and reach its site of action .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its role in regulating cell cycle progression and maintaining genomic stability .
Eigenschaften
IUPAC Name |
4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O7/c1-9-6-12(19)15(17(21)24-9)11(18)5-4-10-7-13(22-2)16(20)14(8-10)23-3/h4-8,19-20H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXJIWTVFHYSKF-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=C(C(=C2)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716250 | |
| Record name | (3Z)-3-[(2E)-1-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
331852-66-5 | |
| Record name | (3Z)-3-[(2E)-1-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-Chloro-2-(difluoromethoxy)phenyl]methanol](/img/structure/B1417315.png)

![6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417317.png)

![1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine](/img/structure/B1417320.png)
![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1417321.png)


![2,6-Dimethyl-4-[2-(piperidin-4-yl)ethyl]morpholine](/img/structure/B1417328.png)
![1-[2-(2-Chlorophenyl)cyclopropyl]ethan-1-one](/img/structure/B1417329.png)


![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B1417333.png)